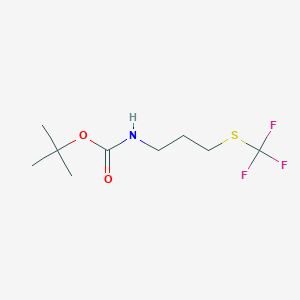

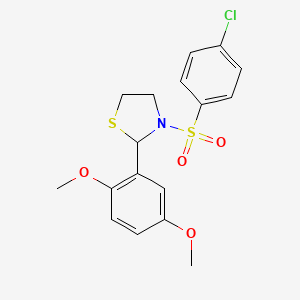

![molecular formula C18H16F3N3O2 B2971401 5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-75-9](/img/structure/B2971401.png)

5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a trifluoromethyl group, and a phenoxyethyl group. These groups can confer various properties to the molecule, depending on their arrangement and the specific conditions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, would likely be a key structural feature .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement. For example, the trifluoromethyl group is often considered electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is often associated with increased stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Structural Insights

Half-Sandwich Ruthenium(II) Complexes

The compound has been utilized in the synthesis of half-sandwich Ruthenium(II) complexes, where its derivatives were used to explore catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research provides structural and donor site-dependent insights into the catalytic efficiency and mechanisms, highlighting the role of the triazole skeleton in coordination with Ruthenium (Saleem et al., 2013)[https://consensus.app/papers/halfsandwich-rutheniumii-complexes-click-generated-saleem/184face504425bfeb6d4403152ce0ec7/?utm_source=chatgpt].

Catalyst Activation with Cp*RhIII/IrIII Complexes

Similar triazole-based compounds were investigated for catalyst activation, demonstrating their utility in N-methylmorpholine N-oxide based and Oppenauer-type oxidation of alcohols, and transfer hydrogenation of carbonyl compounds. This study further explores the structural characteristics and catalytic processes involved (Saleem et al., 2014)[https://consensus.app/papers/catalyst-activation-cprhiiiiriii–123triazolebased-saleem/57622a6934b85f33ae555193302f1243/?utm_source=chatgpt].

Synthesis and Characterization

Phenothiazine Cruciforms

Research on phenothiazine-containing cruciforms, potentially including triazole derivatives, outlines the synthesis, characterization, and metallochromic properties of these compounds, suggesting applications in sensory devices for metal cations due to their spatially separated frontier molecular orbitals (Hauck et al., 2007)[https://consensus.app/papers/phenothiazine-cruciforms-synthesis-properties-hauck/c5e994871ce35d49b3b8394848103749/?utm_source=chatgpt].

Oxazol-4-ones as Building Blocks

A study on 5H-alkyl-2-phenyl-oxazol-4-ones, related to the chemical structure of interest, discusses their preparation and application as building blocks in asymmetric synthesis, showcasing the versatility and potential of such compounds in synthetic chemistry (Trost et al., 2004)[https://consensus.app/papers/5hoxazol4ones-building-blocks-synthesis-acid-trost/c3feb1c6fdc85d5cadc70d0e07fcbcea/?utm_source=chatgpt].

Molecular Structure and Complex Formation

Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors

Investigations into trifluoromethyl-substituted compounds, closely related to the target compound, provide detailed structural analyses. These studies reveal significant insights into the molecular structure and interactions, potentially offering a basis for developing new inhibitors (Li et al., 2005)[https://consensus.app/papers/three-trifluoromethylsubstituted-protoporphyrinogen-li/35ef3c1eb76753c79b36b1e8aae4922e/?utm_source=chatgpt].

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2/c1-13-22-23(10-11-26-16-8-3-2-4-9-16)17(25)24(13)15-7-5-6-14(12-15)18(19,20)21/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGUIKBJACFCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

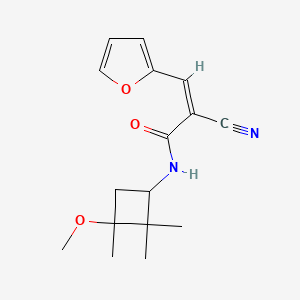

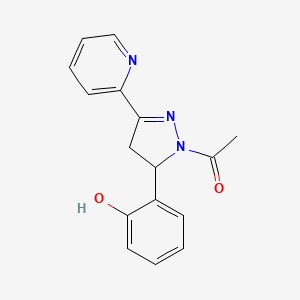

![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)

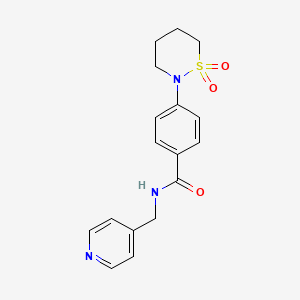

![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/no-structure.png)

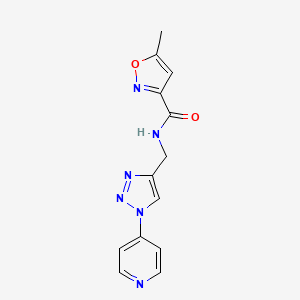

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)